molecular formula C12H14N2O B1598496 5-Propyl-3-p-tolyl-1,2,4-oxadiazole CAS No. 182295-26-7

5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No.: B1598496
CAS No.: 182295-26-7
M. Wt: 202.25 g/mol
InChI Key: AKMOYSDZOWQHDU-UHFFFAOYSA-N
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Description

5-Propyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring structure. Oxadiazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Scientific Research Applications

5-Propyl-3-p-tolyl-1,2,4-oxadiazole has found applications in various fields of scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as flame retardants and polymers.

Safety and Hazards

In case of skin contact with 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

Biochemical Pathways

Oxadiazoles have been found to interfere with the synthesis of ergosterol in fungal membranes , but it’s unclear if this compound has the same effect. More research is needed to understand the downstream effects of this compound on biochemical pathways.

Pharmacokinetics

Its molecular weight is 202.26 , which could influence its bioavailability and pharmacokinetic properties

Biochemical Analysis

Biochemical Properties

5-Propyl-3-p-tolyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxadiazole ring is known to be present in various bioactive molecules, including pharmaceuticals . This compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it could interact with enzymes involved in oxidative stress responses or metabolic processes, altering their activity and affecting cellular homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound may modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it may affect the expression of genes involved in stress responses, apoptosis, and metabolic regulation, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound may bind to the active sites of enzymes, either inhibiting or activating their function. For example, it could inhibit the activity of enzymes involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress . Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux . These long-term effects are essential for evaluating the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced stress resistance and improved metabolic function . Higher doses could lead to toxic or adverse effects, including oxidative damage, apoptosis, and impaired cellular function. Understanding the dosage-dependent effects of this compound is critical for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound may influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter metabolite levels and energy production, impacting overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole typically involves the reaction of propylamine with p-tolyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

5-Propyl-3-p-tolyl-1,2,4-oxadiazole is structurally similar to other oxadiazoles, such as 5-ethyl-3-p-tolyl-1,2,4-oxadiazole and 5-butyl-3-p-tolyl-1,2,4-oxadiazole. These compounds share the same core structure but differ in the length of the alkyl chain attached to the oxadiazole ring. The differences in alkyl chain length can influence the physical, chemical, and biological properties of the compounds, making each unique in its applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and pharmaceuticals. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMOYSDZOWQHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397241
Record name 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182295-26-7
Record name 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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